![molecular formula C5H5N5S B2600058 {[1,3]thiazolo[5,4-d]pyrimidin-7-yl}hydrazine CAS No. 21308-93-0](/img/structure/B2600058.png)
{[1,3]thiazolo[5,4-d]pyrimidin-7-yl}hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1,3]thiazolo[5,4-d]pyrimidin-7-yl}hydrazine is a heterocyclic compound with a molecular formula of C5H5N5S and a molecular weight of 167.19 g/mol . This compound is part of the thiazolo[5,4-d]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Thiazolo[5,4-d]pyrimidine derivatives have been reported to exhibit antiproliferative activities against several human cancer cell lines . This suggests that 7-Hydrazino-thiazolo[5,4-d]pyrimidine may interact with cellular targets that regulate cell proliferation.
Biochemical Pathways
Thiazolopyrimidines are known to exhibit a broad spectrum of pharmacological activities , suggesting that 7-Hydrazino-thiazolo[5,4-d]pyrimidine may affect multiple biochemical pathways and their downstream effects.
Pharmacokinetics
Some thiazolo[5,4-d]pyrimidine derivatives have been reported to possess good drug-likeness profiles , suggesting that 7-Hydrazino-thiazolo[5,4-d]pyrimidine may have favorable pharmacokinetic properties that impact its bioavailability.
Result of Action
Thiazolo[5,4-d]pyrimidine derivatives have been reported to exhibit antiproliferative activities , suggesting that 7-Hydrazino-thiazolo[5,4-d]pyrimidine may lead to inhibition of cell proliferation.
Action Environment
The synthesis of thiazolo[5,4-d]pyrimidine derivatives has been reported to be influenced by environmental factors such as temperature and solvent , suggesting that the action of 7-Hydrazino-thiazolo[5,4-d]pyrimidine may also be influenced by environmental conditions.
Biochemical Analysis
Cellular Effects
Some thiazolopyrimidine derivatives have demonstrated antiproliferative activities against several human cancer cell lines . They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazolopyrimidines are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1,3]thiazolo[5,4-d]pyrimidin-7-yl}hydrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with formamide, followed by the addition of hydrazine hydrate . The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
{[1,3]thiazolo[5,4-d]pyrimidin-7-yl}hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield {[1,3]thiazolo[5,4-d]pyrimidin-7-yl}hydrazone derivatives, while substitution reactions can produce a variety of substituted thiazolo[5,4-d]pyrimidines .
Scientific Research Applications
{[1,3]thiazolo[5,4-d]pyrimidin-7-yl}hydrazine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7-yl derivatives: These compounds share a similar core structure but differ in their substitution patterns, leading to variations in biological activity.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar heterocyclic framework and are known for their inhibitory activity against various enzymes.
Uniqueness
{[1,3]thiazolo[5,4-d]pyrimidin-7-yl}hydrazine is unique due to its specific substitution at the 7-position with a hydrazine moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to other thiazolo[5,4-d]pyrimidine derivatives .
Properties
IUPAC Name |
[1,3]thiazolo[5,4-d]pyrimidin-7-ylhydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5S/c6-10-4-3-5(8-1-7-4)11-2-9-3/h1-2H,6H2,(H,7,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERNGNNLBDXXGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)SC=N2)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(Sulfamoylmethyl)phenyl]acetic acid](/img/structure/B2599976.png)
![Ethyl 2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2599977.png)
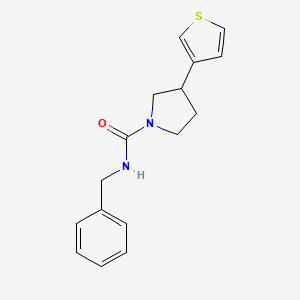

![Tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2599983.png)

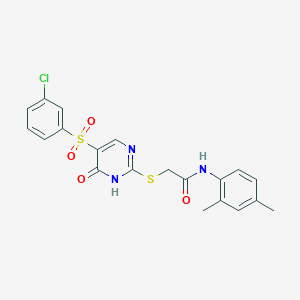

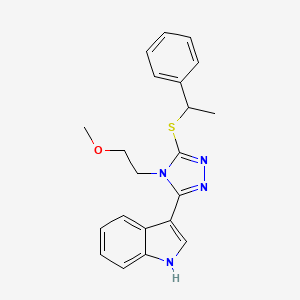
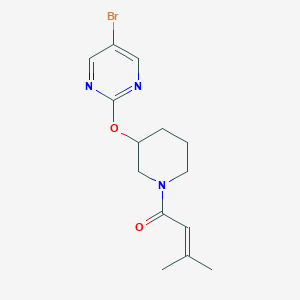
![(1S,3R)-3-[(5-Methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B2599994.png)
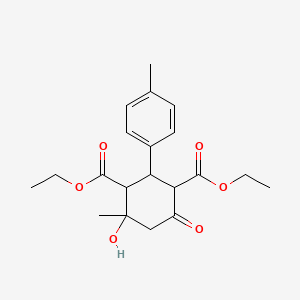
![N-(3-fluoro-4-methylphenyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2599996.png)
![4-chloro-2-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol](/img/structure/B2599997.png)
